3,4-dimethoxy-N~1~-[5-(4-pyridylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-1-benzenesulfonamide
Description
This compound belongs to a class of sulfonamide derivatives featuring a 1,3,5-triazinyl core substituted with aromatic or aliphatic groups. Its structure includes a 3,4-dimethoxybenzenesulfonamide moiety linked to a 4-pyridylmethyl-substituted tetrahydrotriazine ring.
Properties
Molecular Formula |
C17H21N5O4S |
|---|---|
Molecular Weight |
391.4 g/mol |
IUPAC Name |
3,4-dimethoxy-N-[3-(pyridin-4-ylmethyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]benzenesulfonamide |
InChI |
InChI=1S/C17H21N5O4S/c1-25-15-4-3-14(9-16(15)26-2)27(23,24)21-17-19-11-22(12-20-17)10-13-5-7-18-8-6-13/h3-9H,10-12H2,1-2H3,(H2,19,20,21) |
InChI Key |
LVGGAJUALMVZIE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=NCN(CN2)CC3=CC=NC=C3)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethoxy-N~1~-[5-(4-pyridylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-1-benzenesulfonamide typically involves multiple steps. One common route starts with the preparation of 3,4-dimethoxybenzyl chloride, which is then reacted with dimethyl-2-(4-pyridylmethyl)malonate to form key intermediates . The process requires specific reagents such as 4-pyridinecarboxaldehyde, which can be costly or difficult to obtain .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to improve yield and reduce costs, as well as ensuring the availability of high-purity reagents.
Chemical Reactions Analysis
Types of Reactions
3,4-dimethoxy-N~1~-[5-(4-pyridylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-1-benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This includes nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
3,4-dimethoxy-N~1~-[5-(4-pyridylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-1-benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, particularly in neurodegenerative diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action for 3,4-dimethoxy-N~1~-[5-(4-pyridylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-1-benzenesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular targets are still under investigation, but the compound’s unique structure suggests it could modulate various biological processes.
Comparison with Similar Compounds
Substitutions on the Tetrahydrotriazine Core
The key structural variations among analogs lie in the substituents at the 5-position of the tetrahydrotriazine ring. Below is a comparative analysis:
Key Observations :
- Aromatic vs. Aliphatic Substitutions : The 4-pyridylmethyl group (target compound) and pyridin-3-ylmethyl (Entry 4) introduce aromaticity, which may enhance target binding through π-stacking or hydrogen bonding compared to aliphatic substituents like 2-hydroxyethyl (Entry 2).
- Steric Effects : Bulky substituents like 2-phenylethyl (Entry 3) may hinder binding to sterically constrained active sites, as seen in other sulfonamide-based inhibitors .
Hypothetical Structure-Activity Relationships (SAR)
While explicit activity data are unavailable, SAR trends can be inferred:
Aromatic Substitutions : Pyridyl groups (as in the target compound) may confer selectivity toward kinases or receptors with aromatic binding pockets.
Hydroxyethyl Modification : Increased hydrophilicity (Entry 2) might reduce CNS penetration but improve renal clearance .
Methyl vs.
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